Oxyphenbutazon
Übersicht
Beschreibung
Oxyphenbutazon ist ein nichtsteroidales Antirheumatikum, das einst aufgrund seiner entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften weit verbreitet war . Es ist ein Metabolit von Phenylbutazon und wurde hauptsächlich zur Behandlung von Schmerzen, Schwellungen und Steifheit im Zusammenhang mit Arthritis und Gicht eingesetzt . Aufgrund seiner schweren Nebenwirkungen, darunter Knochenmarksuppression und das Risiko des Stevens-Johnson-Syndroms, wurde es Mitte der 1980er Jahre vom Markt genommen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Hemmung des Enzyms Cyclooxygenase, das an der Synthese von Prostaglandinen beteiligt ist . Prostaglandine spielen eine Schlüsselrolle bei der Vermittlung von Entzündungen, Schmerzen und Fieber. Durch die Hemmung der Cyclooxygenase reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Darüber hinaus wurde gezeigt, dass es mit Phospholipase A2 interagiert, was zu seinen entzündungshemmenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Oxyphenbutazone, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the Group IIE secretory phospholipase A2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and subsequent prostaglandins .
Mode of Action
Oxyphenbutazone interacts with its target, the Group IIE secretory phospholipase A2, to inhibit the production of prostaglandins . This interaction results in a decrease in inflammation and pain, which is the primary therapeutic effect of Oxyphenbutazone .
Biochemical Pathways
Oxyphenbutazone affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the Group IIE secretory phospholipase A2, Oxyphenbutazone reduces the production of arachidonic acid and, consequently, the synthesis of prostaglandins . This leads to downstream effects such as reduced inflammation and pain .
Pharmacokinetics
It is known that the bioavailability of oxyphenbutazone can be influenced by factors such as the dosage form and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of Oxyphenbutazone’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Oxyphenbutazone decreases the inflammatory response at the cellular level . This results in symptomatic relief from conditions such as musculoskeletal pain .
Action Environment
The action, efficacy, and stability of Oxyphenbutazone can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of Oxyphenbutazone, potentially impacting its absorption and distribution . Additionally, factors such as the presence of other medications can influence the metabolism and excretion of Oxyphenbutazone, thereby affecting its overall efficacy and potential for drug interactions .
Biochemische Analyse
Biochemical Properties
Oxyphenbutazone is known to interact with Group IIE secretory phospholipase A2 . This interaction is crucial in its role as an NSAID, as it helps to reduce inflammation and pain .
Cellular Effects
Oxyphenbutazone has been found to promote cytotoxicity in Hep3B cells via suppression of PGE2 and deactivation of the Wnt/β-catenin signaling pathway . This indicates that Oxyphenbutazone can influence cell function, impact cell signaling pathways, and potentially alter gene expression .
Molecular Mechanism
The molecular mechanism of Oxyphenbutazone involves its interaction with Group IIE secretory phospholipase A2 . This interaction is thought to be key in its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxyphenbutazone has been observed to have rapid clearance. For instance, in miniature donkeys, serum concentrations of Oxyphenbutazone decreased rapidly after intravenous administration, reaching undetectable concentrations within 4 hours .
Dosage Effects in Animal Models
The effects of Oxyphenbutazone can vary with different dosages in animal models. For instance, in a study on miniature donkeys, it was suggested that these animals may require more frequent administration of Oxyphenbutazone to achieve therapeutic efficacy compared to horses .
Metabolic Pathways
Oxyphenbutazone is a metabolite of phenylbutazone , indicating that it is involved in the metabolic pathways of this parent compound
Transport and Distribution
Given its role as an NSAID, it is likely that it is distributed throughout the body to exert its anti-inflammatory effects .
Subcellular Localization
As an NSAID, it is likely that it exerts its effects in various parts of the cell, including the cytoplasm and potentially the nucleus, where it may influence gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oxyphenbutazon kann durch Hydroxylierung von Phenylbutazon an der para-Position eines der Phenylringe synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung starker Oxidationsmittel unter kontrollierten Bedingungen, um die gewünschte Hydroxylierung zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Hydroxylierungsreaktionen. Der Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Konzentration der Reagenzien, werden sorgfältig überwacht, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxyphenbutazon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound zurück in seine Stammverbindung, Phenylbutazon, umwandeln.
Substitution: Die Hydroxylgruppe in this compound kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden für die Hydroxylierung verwendet.
Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um this compound zu Phenylbutazon zu reduzieren.
Substitutionsreagenzien: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, um die Hydroxylgruppe zu modifizieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und reduzierte Derivate von this compound, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylbutazon: Die Stammverbindung von Oxyphenbutazon, ebenfalls ein nichtsteroidales Antirheumatikum mit ähnlichen Eigenschaften.
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Hydroxylierung an der para-Position, die es von seiner Stammverbindung, Phenylbutazon, unterscheidet . Diese strukturelle Modifikation trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften und seinem Stoffwechselprofil bei .
Eigenschaften
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
Record name | Oxyphenbutazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
Record name | Oxyphenbutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENBUTAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/ | |
Record name | OXYPHENBUTAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
129-20-4, 7081-38-1 | |
Record name | Oxazolidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenbutazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenbutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxyphenbutazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxyphenbutazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenbutazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenbutazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENBUTAZONE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXYPHENBUTAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oxyphenbutazone, and what is its mechanism of action?
A: Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. While its exact mechanism of action remains partially unclear, research suggests that Oxyphenbutazone primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX). [, , ] COX is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, Oxyphenbutazone reduces the production of prostaglandins, thus alleviating inflammation and pain. [, , , ]
Q2: Does Oxyphenbutazone interact with other pathways besides COX inhibition?
A: Research suggests that Oxyphenbutazone may interact with other pathways beyond COX inhibition. For example, it has shown an inhibitory effect on the antiviral activity of human alpha and beta interferons. This effect appears to be distinct from its action on prostaglandin biosynthesis, suggesting an interaction with the interferon antiviral cascade. []
Q3: Does Oxyphenbutazone have any effect on platelet function?
A: Yes, studies in goats demonstrate that both phenylbutazone and its metabolite, Oxyphenbutazone, significantly inhibit thromboxane B2 generation in platelets. [] Thromboxane B2 is a potent platelet aggregator and vasoconstrictor, contributing to inflammation and pain. This inhibitory effect might contribute to the drug's anti-inflammatory properties.
Q4: How is Oxyphenbutazone metabolized in the body?
A: Oxyphenbutazone is primarily metabolized in the liver. [, ] Studies in various species, including humans and rats, reveal that phenylbutazone is metabolized to oxyphenbutazone, which is then further metabolized via oxidation and conjugation reactions. [, ] These metabolic pathways result in various metabolites, including gamma-hydroxyphenylbutazone, p-gamma-dihydroxyphenylbutazone, and glucuronide conjugates of Oxyphenbutazone and other metabolites. [, ]
Q5: Are there species differences in the pharmacokinetics of Oxyphenbutazone?
A: Yes, significant differences exist in the pharmacokinetics of Oxyphenbutazone and its parent drug, phenylbutazone, across species. For instance, donkeys exhibit a fivefold higher total body clearance of phenylbutazone compared to horses. [] This difference suggests that hepatic metabolism of phenylbutazone is more rapid in donkeys. [] Similarly, the elimination half-life of phenylbutazone in camels falls between the values reported for horses and cattle. []
Q6: Does Oxyphenbutazone interact with other drugs?
A: Yes, Oxyphenbutazone can interact with various drugs, potentially altering their pharmacokinetic profiles. For example, co-administration of Oxyphenbutazone with certain sulfonamides, like sulfamethizole, can prolong their plasma levels in dogs. [] This interaction is attributed to competitive inhibition at the renal secretory level. [] Additionally, Oxyphenbutazone can increase the plasma half-life of phenylbutazone in horses, likely by inhibiting its metabolism. []
Q7: Does Oxyphenbutazone interfere with drug detection in analytical testing?
A: Studies using high-performance thin-layer chromatography (HPTLC) have investigated the potential of Oxyphenbutazone to interfere with the detection of basic drugs. Results show that Oxyphenbutazone, at concentrations found in biological samples after therapeutic administration, does not significantly interfere with the detection of most basic drugs. []
Q8: What are the potential toxicities associated with Oxyphenbutazone use?
A: While generally considered safe when used appropriately, Oxyphenbutazone has been associated with various adverse effects. These include but are not limited to gastrointestinal disturbances, blood disorders (like leucopenia and thrombocytopenia), skin reactions, and liver dysfunction. [, , ] In rare cases, severe and potentially fatal complications, like aplastic anemia and agranulocytosis, have been reported. []
Q9: What analytical methods are available for the quantification of Oxyphenbutazone?
A9: Several analytical techniques are employed for the characterization and quantification of Oxyphenbutazone. These include:
- High-performance liquid chromatography (HPLC): This method allows for the sensitive and specific determination of Oxyphenbutazone and its metabolites in various biological matrices. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for analyzing Oxyphenbutazone and other related compounds. []
- Thin-layer chromatography (TLC): TLC serves as a valuable tool for separating and identifying Oxyphenbutazone and its degradation products. []
- Spectrophotometry: This method, including derivative and difference spectrophotometry, enables the quantification of Oxyphenbutazone in various samples. [, ]
- Proton magnetic resonance spectroscopy (1H NMR): This technique offers a simple, specific, and rapid method for quantifying Oxyphenbutazone in pharmaceutical formulations. []
Q10: How is the stability of Oxyphenbutazone assessed?
A: Stability-indicating assays, like those using high-performance thin-layer chromatography (HPTLC), are used to evaluate the stability of Oxyphenbutazone in pharmaceutical formulations. [] These methods can detect and quantify Oxyphenbutazone and its degradation products, allowing for the assessment of drug stability under various conditions.
Q11: What were the historical clinical applications of Oxyphenbutazone?
A: Historically, Oxyphenbutazone has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, acute iridocyclitis, and venous eczema. [, , ] It has also been investigated for its potential in reducing postoperative edema, although results have been inconclusive. []
Q12: Is there any ongoing research on Oxyphenbutazone?
A: While Oxyphenbutazone is no longer widely prescribed due to safety concerns and the availability of safer alternatives, research on its properties and potential applications continues. For example, its interactions with reactive oxygen species and its potential as an antioxidant have been investigated. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.